6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-[2-(dimethylamino)cyclohexyl]oxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-17(2)12-5-3-4-6-13(12)18-14-8-7-11(9-15)10-16-14/h7-8,10,12-13H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHYHZSEDWKGDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1OC2=NC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds . This reaction typically involves the use of organoboron reagents, palladium catalysts, and mild reaction conditions. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential biological activity, making it a candidate for drug discovery and development.
Medicine: It is studied for its potential therapeutic effects.
Industry: It is used in the development of new materials and chemicals
Mechanism of Action
The mechanism of action of 6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the biological system being studied. Generally, it may interact with enzymes, receptors, or other proteins to exert its effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
6-(4-Methoxyphenyl)-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile ():
This compound bears a 4-methoxyphenyl group at the 6-position and a methyl group at the 4-position. The electron-donating methoxy group enhances aromatic stability, while the 2-oxo-1,2-dihydro structure reduces aromaticity compared to the fully aromatic target compound. The dihydro structure may increase susceptibility to oxidation or ring-opening reactions .- 2-Amino-4-(4-methoxyphenyl)-6-(4-methylthiophenyl)-pyridine-3-carbonitrile (): Substitution with amino and aryl groups at positions 2, 4, and 6 creates a highly conjugated system. The amino group increases basicity, contrasting with the dimethylamino group in the target compound, which may exhibit stronger electron-donating effects and steric hindrance due to the cyclohexyl ring .
Functional Group Reactivity
- 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (): The chlorine atom at position 4 facilitates nucleophilic substitution, as demonstrated by its reaction with alkyl- or arylamines to form 4-amino derivatives. In contrast, the target compound’s cyclohexyloxy group is less reactive toward nucleophiles, suggesting greater stability under basic conditions .
- 6-(5-Chlorothiophen-2-yl)-2-hydroxypyridine-3-carbonitrile (): The hydroxypyridine moiety introduces tautomeric equilibria (keto-enol), which may influence solubility and hydrogen-bonding interactions. The chlorothiophene group enhances hydrophobicity, similar to the cyclohexyl group in the target compound but with different steric demands .
Physicochemical Properties
- 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives (): These compounds exhibit planar pyrrole-pyridine fused systems, which may improve crystallinity compared to the non-planar cyclohexyloxy substituent in the target compound. The dimethylamino group in the target compound likely increases solubility in polar aprotic solvents .
- The target compound’s dimethylamino group may counteract this effect by donating electron density .
Q & A
Basic: What synthetic strategies are recommended for preparing 6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile?
Answer:
The synthesis involves multi-step functionalization of the pyridine core. A general approach includes:
Cyclohexyloxy Group Introduction : React 6-hydroxypyridine-3-carbonitrile with 2-(dimethylamino)cyclohexyl bromide under nucleophilic aromatic substitution (SNAr) conditions. Use polar aprotic solvents (e.g., DMF) and a base (e.g., K₂CO₃) at 80–100°C for 12–24 hours .
Nitrile Stability : Ensure anhydrous conditions during substitution to prevent hydrolysis of the nitrile group .
Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) and verify purity via HPLC (C18 column, acetonitrile/water gradient) .
Basic: How should researchers characterize the stereochemistry of the cyclohexyloxy substituent?
Answer:
X-ray Crystallography : Resolve the absolute configuration using single-crystal X-ray diffraction. For example, analogous pyridine-carbonitrile derivatives have been crystallized in orthorhombic systems (space group P2₁2₁2₁) to confirm stereochemistry .
NMR Analysis : Use NOESY to detect spatial proximity between the cyclohexyl protons and pyridine ring protons. Key cross-peaks between the dimethylamino group and adjacent cyclohexyl protons confirm substituent orientation .
Advanced: What methodological considerations are critical for optimizing enantiomeric purity in asymmetric synthesis?
Answer:
Chiral Catalysts : Employ palladium-catalyzed asymmetric allylic alkylation (AAA) with chiral phosphine ligands (e.g., BINAP) to introduce stereocenters in the cyclohexyl moiety .
Dynamic Kinetic Resolution : Use enzymatic resolution (e.g., lipases) to separate enantiomers during ester hydrolysis of intermediates .
Analytical Validation : Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) .
Advanced: How can researchers resolve contradictions in biological activity data for this compound?
Answer:
Assay Validation : Confirm target engagement using isothermal titration calorimetry (ITC) to measure binding affinity directly, avoiding false positives from fluorescence-based assays .
Metabolite Screening : Use LC-MS to identify hydrolyzed byproducts (e.g., carboxylic acid derivatives from nitrile hydrolysis) that may contribute to off-target effects .
Structural Analogues : Compare activity with derivatives lacking the dimethylamino group to isolate the pharmacophore’s contribution .
Advanced: What computational methods are suitable for predicting the compound’s reactivity in nucleophilic environments?
Answer:
DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to evaluate electron density at the nitrile carbon. Higher Fukui indices (f⁻) indicate susceptibility to nucleophilic attack .
MD Simulations : Simulate solvent interactions (e.g., water/DMSO mixtures) to assess nitrile group stability over 100-ns trajectories .
Basic: What stability profiles should be assessed during storage and handling?
Answer:
Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen to identify decomposition temperatures (>200°C expected for nitriles) .
Light Sensitivity : Store in amber vials at –20°C; monitor UV-vis spectra (λmax ~270 nm) for photodegradation .
Hydrolytic Stability : Incubate in pH 7.4 buffer at 37°C for 48 hours; track nitrile-to-amide conversion via FT-IR (loss of ~2240 cm⁻¹ peak) .
Advanced: How can researchers design SAR studies to improve target selectivity?
Answer:
Substituent Variation : Synthesize analogues with modified cyclohexyl groups (e.g., replacing dimethylamino with morpholino) and test against off-target kinases .
Co-crystallization : Solve crystal structures of the compound bound to its target (e.g., kinase domain) to identify critical hydrogen bonds between the nitrile and active-site residues .
Free-Energy Perturbation (FEP) : Compute relative binding affinities of analogues using FEP simulations to prioritize synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
